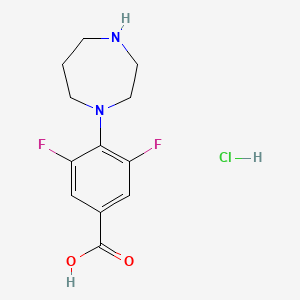

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

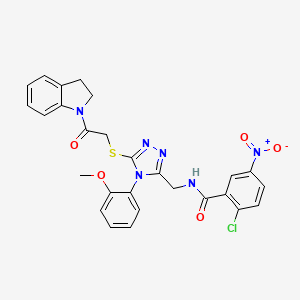

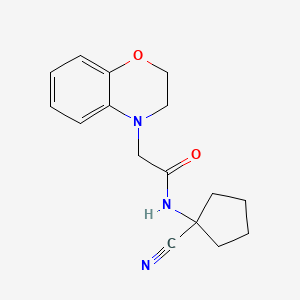

The compound “4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, attached to a benzoic acid group that has two fluorine atoms at the 3 and 5 positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered diazepan ring and the aromatic benzoic acid group. The presence of the two fluorine atoms would likely have a significant effect on the electronic structure of the molecule due to the high electronegativity of fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the diazepane ring and the benzoic acid group in this compound would likely make it a solid at room temperature. The presence of the fluorine atoms might make the compound more lipophilic, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Birchall et al. (1971) explored the synthesis of polyfluoroarenes, including derivatives related to 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride, detailing the preparation of diazo-oxides and related compounds. This research contributes to understanding the synthesis pathways and structural properties of such compounds (Birchall, Haszeldine, Nikokavouras, & Wilks, 1971).

Novel Polycyclic Systems

- Ukhin et al. (2011) reported on the creation of new polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments. Their work involved dehydration of related benzoic acids, forming new fused pentacyclic systems, which provides insight into the potential applications of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride in forming complex molecular structures (Ukhin, Suponitskii, Shepelenko, Belousova, Orlova, & Borodkin, 2011).

Chemical Rearrangements

- Eisch et al. (2015) investigated the rearrangement of the 6,11-Diphenyldibenzo[b,f][1,4]diazocine skeleton, providing insights into the chemical behavior of similar structures. This research could be relevant to understanding how 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride might undergo chemical transformations under various conditions (Eisch, Liu, Zhu, & Rheingold, 2015).

Hydrolysis and Photodegradation Studies

- Cabrera et al. (2005) conducted kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam, providing valuable insights into the stability and degradation pathways of benzodiazepines. These findings could be extrapolated to understand similar behaviors in 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride (Cabrera, Waisbaum, & Nudelman, 2005).

Synthesis and Spectral Analysis of Derivatives

- Gomaa (2011) worked on the synthesis and spectral analysis of various benzoquinone derivatives, including those related to 1,4-diazepines. This research aids in understanding the chemical properties and potential applications of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride in creating novel compounds (Gomaa, 2011).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with rho-associated coiled-coil containing protein kinase (rock) as seen in the case of ripasudil . ROCK plays a crucial role in various cellular functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

If it acts similarly to Ripasudil, it may function as a ROCK inhibitor, disrupting the Rho/ROCK complex and thereby modulating the aforementioned cellular functions .

Biochemical Pathways

If it shares similarities with Ripasudil, it could potentially influence pathways related to intraocular pressure regulation and neural growth .

Result of Action

If it acts like Ripasudil, it could potentially decrease intraocular pressure and promote neural growth .

Action Environment

Factors such as temperature, pH, and presence of other substances could potentially affect its activity.

Its potential similarities to known compounds such as Ripasudil suggest possible applications in the treatment of conditions like glaucoma and ocular hypertension

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1,4-diazepan-1-yl)-3,5-difluorobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O2.ClH/c13-9-6-8(12(17)18)7-10(14)11(9)16-4-1-2-15-3-5-16;/h6-7,15H,1-5H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEYTWRDUAHIKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2F)C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)